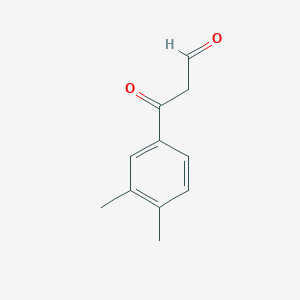

3-(3,4-Dimethylphenyl)-3-oxopropanal

Beschreibung

BenchChem offers high-quality 3-(3,4-Dimethylphenyl)-3-oxopropanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-Dimethylphenyl)-3-oxopropanal including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H12O2 |

|---|---|

Molekulargewicht |

176.21 g/mol |

IUPAC-Name |

3-(3,4-dimethylphenyl)-3-oxopropanal |

InChI |

InChI=1S/C11H12O2/c1-8-3-4-10(7-9(8)2)11(13)5-6-12/h3-4,6-7H,5H2,1-2H3 |

InChI-Schlüssel |

PCYWTUAIDXXYFH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)C(=O)CC=O)C |

Herkunft des Produkts |

United States |

3-(3,4-Dimethylphenyl)-3-oxopropanal: Chemical Properties, Reactivity, and Synthetic Methodologies

Executive Summary

In modern drug discovery and materials science, functionalized β -ketoaldehydes serve as indispensable, highly reactive building blocks. 3-(3,4-Dimethylphenyl)-3-oxopropanal (CAS: 913820-66-3) is a prime example of such a scaffold [2]. Characterized by an electron-donating 3,4-dimethylphenyl ring conjugated to a 1,3-dicarbonyl system, this compound exhibits unique thermodynamic stability and regioselective reactivity.

This technical guide provides an in-depth analysis of the chemical and physical properties of 3-(3,4-dimethylphenyl)-3-oxopropanal, detailing the causality behind its synthetic protocols, its tautomeric behavior, and its application in the synthesis of complex heterocyclic pharmacophores.

Chemical and Physical Properties

Understanding the physicochemical profile of 3-(3,4-dimethylphenyl)-3-oxopropanal is critical for optimizing reaction conditions and downstream purification. The presence of the 3,4-dimethyl substitution on the aromatic ring increases the electron density of the system, subtly altering the electrophilicity of the adjacent carbonyl compared to the unsubstituted benzoylacetaldehyde parent structure [1].

Quantitative Data Summary

| Property | Value |

| Chemical Name | 3-(3,4-Dimethylphenyl)-3-oxopropanal |

| Synonyms | 3,4-Dimethylbenzoylacetaldehyde |

| CAS Registry Number | 913820-66-3 |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| Topological Polar Surface Area (TPSA) | 34.1 Ų (estimated via parent scaffold) |

| Physical State | Light yellow to orange liquid/solid |

| Solubility | Soluble in ethanol, ether, toluene, dichloromethane; Insoluble in water |

Keto-Enol Tautomerism: A Structural Imperative

While drawn conventionally as a 1,3-dicarbonyl, 3-(3,4-dimethylphenyl)-3-oxopropanal exists almost exclusively as its (Z)-enol tautomer (3-hydroxy-1-(3,4-dimethylphenyl)prop-2-en-1-one) in non-polar solvents and in the solid state.

The Causality of Stabilization: The enol form is thermodynamically locked by a strong intramolecular hydrogen bond between the enol hydroxyl and the ketone carbonyl, forming a stable six-membered pseudo-ring. Furthermore, enolization occurs preferentially at the formyl group (aldehyde) rather than the ketone, as the resulting double bond extends the π -conjugation seamlessly into the 3,4-dimethylphenyl ring. This tautomeric reality dictates its analytical signature: in ¹H-NMR (CDCl₃), one will typically observe a vinylic proton signal near δ 6.0–6.5 ppm and a strongly deshielded, exchangeable enol proton at δ >14.0 ppm, rather than the expected aldehydic and methylene protons of the keto form.

Synthetic Methodology: The Crossed Claisen Condensation

The standard and most scalable method for synthesizing 3-(3,4-dimethylphenyl)-3-oxopropanal is the crossed Claisen condensation between 3',4'-dimethylacetophenone and ethyl formate [3].

Protocol Design and Causality

As a Senior Application Scientist, I emphasize that successful Claisen condensations require strict adherence to kinetic and thermodynamic controls.

-

Base Selection: We utilize sodium methoxide (NaOMe) or sodium hydride (NaH) rather than sodium hydroxide (NaOH). Why? Hydroxide bases cause rapid, irreversible saponification of ethyl formate into sodium formate and ethanol, destroying the electrophilic reagent before the condensation can occur [4].

-

Addition Order: The ketone must be added slowly to an excess of the formate and base. Why? 3',4'-dimethylacetophenone is the only enolizable component. Keeping its steady-state concentration low prevents it from acting as both nucleophile and electrophile, thereby suppressing unwanted self-aldol condensation side products.

Step-by-Step Experimental Protocol (Self-Validating Workflow)

Reagents Required:

-

3',4'-Dimethylacetophenone (1.0 eq, limiting reagent)

-

Anhydrous Ethyl Formate (1.5 eq)

-

Sodium Methoxide (NaOMe) powder (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

1M Hydrochloric Acid (HCl)

Procedure:

-

Reactor Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen gas inlet. Maintain an inert atmosphere to prevent moisture from quenching the base.

-

Base Suspension: Suspend the NaOMe (1.2 eq) in 150 mL of anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.

-

Electrophile Priming: Inject anhydrous ethyl formate (1.5 eq) in one portion into the stirring base suspension. Stir for 10 minutes.

-

Kinetic Addition: Dissolve 3',4'-dimethylacetophenone (1.0 eq) in 50 mL of anhydrous THF. Add this solution dropwise via the addition funnel over 45–60 minutes.

-

Thermodynamic Maturation (Validation Step): Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Self-Validation: The reaction mixture will transition into a thick, pale-yellow slurry. This precipitate is the sodium salt of the β -ketoaldehyde enolate. Its precipitation drives the reversible Claisen equilibrium strictly to the right, ensuring high yields.

-

Acidic Quench: Cool the vessel back to 0 °C. Carefully add cold 1M HCl dropwise until the aqueous phase reaches a pH of 3–4. The slurry will dissolve as the free β -ketoaldehyde is liberated.

-

Isolation: Extract the mixture with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

Fig 1. Step-by-step synthetic workflow for 3-(3,4-Dimethylphenyl)-3-oxopropanal via Claisen condensation.

Reactivity Profile and Downstream Applications

The asymmetric nature of 3-(3,4-dimethylphenyl)-3-oxopropanal (bearing both a ketone and an aldehyde/enol) makes it a highly regioselective ambident electrophile.

When reacted with binucleophiles (such as hydrazines, hydroxylamines, or amidines), the initial nucleophilic attack occurs predominantly at the highly electrophilic formyl carbon (C3). Subsequent dehydration and intramolecular cyclization at the ketone carbonyl (C1) yield heavily substituted, aromatic heterocycles. This predictable regiocontrol is highly prized in medicinal chemistry for constructing kinase inhibitors, COX inhibitors, and other bioactive scaffolds.

Fig 2. Divergent synthetic pathways of the beta-ketoaldehyde core toward heterocyclic scaffolds.

Handling and Storage Considerations

Due to the presence of the reactive formyl group, 3-(3,4-dimethylphenyl)-3-oxopropanal is susceptible to slow air oxidation (yielding the corresponding carboxylic acid) and polymerization over time.

-

Storage: It must be stored under an inert atmosphere (Nitrogen or Argon) at 2–8 °C.

-

Handling: Use standard Schlenk techniques when transferring the purified liquid/solid to prevent atmospheric moisture and oxygen degradation.

References

-

PubChem, National Institutes of Health. "Benzoylacetaldehyde | C9H8O2 | CID 294433". Source: nih.gov. URL:[Link]

-

The Journal of Organic Chemistry. "Mechanistic and Exploratory Investigations into the Synthesis of 1,3,5-Triaroylbenzenes from 1-Aryl-2-propyn-1-ones and 1,3,5-Triacetylbenzene from 4-Methoxy-3-buten-2-one by Cyclotrimerization in Hot Water in the Absence of Added Acid or Base". Source: acs.org. URL:[Link]

Structural Characterization of 3-(3,4-Dimethylphenyl)-3-oxopropanal by NMR: A Comprehensive Technical Guide

Executive Summary

The structural elucidation of β -ketoaldehydes, such as 3-(3,4-Dimethylphenyl)-3-oxopropanal , presents a unique analytical challenge due to their dynamic solution-phase behavior. Rather than existing as a single static structure, this molecule participates in a rapid, thermodynamically driven keto-enol tautomerism. This whitepaper provides an in-depth, self-validating methodology for the structural characterization of 3-(3,4-Dimethylphenyl)-3-oxopropanal using Nuclear Magnetic Resonance (NMR) spectroscopy. By leveraging the slow exchange rate of these tautomers on the NMR timescale, researchers can quantitatively map the thermodynamic landscape of the molecule.

The Dynamics of Keto-Enol Tautomerism

In solution, 3-(3,4-Dimethylphenyl)-3-oxopropanal exists in an equilibrium between its keto form (a 1,3-dicarbonyl) and its enol form (a hydroxymethylene ketone).

According to established physical chemistry principles, the tautomeric equilibrium of β -dicarbonyls is highly solvent-dependent[1]. In non-polar, non-hydrogen-bonding solvents like CDCl₃, the enol tautomer is overwhelmingly favored. This preference is driven by the formation of a highly stable, six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen[2]. Furthermore, structural factors such as extended π -conjugation with the 3,4-dimethylphenyl ring significantly stabilize the enol form[3].

Because proton exchange between the tautomeric species is slow on the NMR timescale, we can directly observe, integrate, and quantify each constitutional isomer without the signals coalescing into an uninterpretable average[4].

Logical relationship between solvent polarity and keto-enol tautomeric stabilization.

Experimental Workflow & Methodology

To achieve rigorous structural characterization, the NMR acquisition must be treated as a quantitative, self-validating system. Below is the optimized protocol for analyzing 3-(3,4-Dimethylphenyl)-3-oxopropanal.

Step 1: Sample Preparation

-

Action : Dissolve 15–20 mg of high-purity 3-(3,4-Dimethylphenyl)-3-oxopropanal in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality : CDCl₃ is selected specifically for its low dielectric constant, which prevents the disruption of the enol's intramolecular hydrogen bond, allowing the natural thermodynamic preference of the molecule to be observed[1].

-

Self-Validation Check : The sample must be entirely particulate-free. Any undissolved material will distort the localized magnetic field (B₀), broadening the lines and destroying the resolution required to measure the 3J coupling constants of the enol vinylic protons.

Step 2: Spectrometer Calibration (Locking and Shimming)

-

Action : Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock onto the deuterium signal of CDCl₃ and perform gradient shimming.

-

Causality : Precise shimming ensures magnetic field homogeneity, which is critical for resolving the fine multiplicity of the aromatic ring and the small aldehydic couplings.

-

Self-Validation Check : Evaluate the TMS peak at 0.00 ppm. The Full Width at Half Maximum (FWHM) must be ≤ 1.0 Hz. If the peak is broader or asymmetric, the shimming protocol must be repeated.

Step 3: ¹H NMR Acquisition Parameters

-

Action : Execute a standard 1D proton experiment (e.g., zg30 pulse program) with 16 to 64 scans. Set the relaxation delay (D1) to 5.0 seconds.

-

Causality : The enolic -OH proton and quaternary carbons possess long longitudinal relaxation times (T₁). A D1 delay of 5 seconds ensures complete relaxation between pulses, preventing the artificial suppression of these signals and guaranteeing that peak integrations accurately reflect molar ratios[4].

-

Self-Validation Check : Integrate the two aromatic methyl groups (~2.3 ppm). This integral must be calibrated to exactly 6.00. Consequently, the sum of the integrations for the keto and enol specific protons must mathematically align with the total expected proton count relative to this internal standard.

Step-by-step experimental workflow for NMR acquisition and tautomeric quantification.

Structural Characterization & Data Presentation

The NMR spectra of 3-(3,4-Dimethylphenyl)-3-oxopropanal represent a superposition of the keto and enol forms. In CDCl₃ at 298 K, the enol form dominates (>90%). The chemical shifts provided below are highly characteristic of 3-oxo-3-phenylpropanal derivatives[5].

Table 1: ¹H NMR Quantitative Data Summary (CDCl₃, 298 K)

| Proton Assignment | Tautomeric Form | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Relative Integration |

| Enol -OH | Enol | ~14.8 | br d / s | - | ~0.9 |

| Aldehyde -CHO | Keto | ~9.8 | t | 2.0 | ~0.1 |

| =CH-O (Hydroxymethylene) | Enol | ~8.1 | d | 6.5 | ~0.9 |

| Ar-H (H-2) | Both | ~7.6 | d | 1.8 | 1.0 |

| Ar-H (H-6) | Both | ~7.5 | dd | 7.8, 1.8 | 1.0 |

| Ar-H (H-5) | Both | ~7.2 | d | 7.8 | 1.0 |

| -CO-CH= (Vinylic) | Enol | ~6.0 | d | 6.5 | ~0.9 |

| -CH₂- (Active Methylene) | Keto | ~4.0 | d | 2.0 | ~0.2 |

| Ar-CH₃ (Positions 3,4) | Both | ~2.3 | s | - | 6.0 |

Mechanistic Insights from ¹H NMR:

-

The Deshielded Enol Proton : The extreme downfield shift of the enolic -OH (~14.8 ppm) is a direct consequence of the strong intramolecular hydrogen bond. This interaction severely depletes electron density around the proton, exposing it to the external magnetic field.

-

Vinylic Coupling : The enol form exhibits an AB spin system for the vinylic protons (=CH-O at ~8.1 ppm and -CO-CH= at ~6.0 ppm) with a 3J coupling of ~6.5 Hz. This specific coupling constant is the definitive marker of a cis-enol configuration, which is geometrically required to maintain the internal hydrogen bond[5].

Table 2: ¹³C NMR Quantitative Data Summary (CDCl₃, 298 K)

| Carbon Assignment | Tautomeric Form | Chemical Shift (δ, ppm) | Carbon Type |

| C=O (Ketone) | Keto | ~195.0 | Cq |

| C=O (Aldehyde) | Keto | ~190.0 | CH |

| C-OH (Enol) | Enol | ~185.0 | Cq |

| =CH-O (Hydroxymethylene) | Enol | ~175.0 | CH |

| Ar-Cq (Substituted) | Both | 130.0 - 145.0 | Cq |

| Ar-CH (Unsubstituted) | Both | 125.0 - 130.0 | CH |

| -CO-CH= (Vinylic) | Enol | ~95.0 | CH |

| -CH₂- (Active Methylene) | Keto | ~50.0 | CH₂ |

| Ar-CH₃ | Both | ~19.5, 20.0 | CH₃ |

Mechanistic Insights from ¹³C NMR: The α -carbon of the enol form (-CO-CH=) experiences an intense shielding effect (~95.0 ppm) due to the electron-donating resonance of the enolic hydroxyl group. Conversely, the =CH-O carbon is highly deshielded (~175.0 ppm), confirming the highly polarized nature of the enol π -system.

Quantitative Tautomeric Analysis

Because the NMR timescale is faster than the rate of tautomeric interconversion, the equilibrium constant ( Keq ) can be calculated directly from the ¹H NMR integrals.

To ensure self-validation, calculate the molar fraction of the enol using two distinct sets of signals:

-

Vinylic vs. Methylene Method :

Keq=Iketo −CH2−/2Ienol =CH−O -

Hydroxyl vs. Aldehyde Method :

Keq=Iketo −CHOIenol −OH

If the sample preparation and relaxation delays (D1) were executed correctly, both equations will yield statistically identical Keq values, thereby validating the structural integrity of the analysis.

References[3] "Keto-Enol Tautomerism : Key Points", Master Organic Chemistry. URL:https://www.masterorganicchemistry.com/2022/06/21/keto-enol-tautomerism-key-points/[1] "EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR", ASU Core Research Facilities. URL:https://cores.research.asu.edu/[4] "Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR", Thermo Fisher Scientific. URL:https://www.thermofisher.com/us/en/home/industrial/spectroscopy-elemental-isotope-analysis/nuclear-magnetic-resonance-nmr-spectroscopy.html[2] "Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study", CORE. URL: https://core.ac.uk/[5] "Regioselectivity Switch: Gold(I)-Catalyzed Oxidative Rearrangement of Propargyl Alcohols to 1,3-Diketones", The Journal of Organic Chemistry - ACS Publications. URL:https://pubs.acs.org/doi/10.1021/jo3013397

Sources

An In-depth Technical Guide on the Thermodynamic Stability of 3-(3,4-Dimethylphenyl)-3-oxopropanal at Room Temperature

Abstract

This technical guide provides a comprehensive analysis of the predicted thermodynamic stability of 3-(3,4-Dimethylphenyl)-3-oxopropanal at room temperature. As a β-keto aldehyde, this compound is of significant interest to researchers, scientists, and drug development professionals. Its inherent structural motifs suggest a dynamic equilibrium between tautomeric forms and a susceptibility to several degradation pathways. This document outlines the theoretical underpinnings of its stability, proposes a robust experimental framework for its assessment, and offers insights into its handling and storage. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for critical research and development applications.

Introduction and Molecular Profile

3-(3,4-Dimethylphenyl)-3-oxopropanal is a β-dicarbonyl compound characterized by a keto group and an aldehyde group separated by a methylene carbon. This structural arrangement is the primary determinant of its chemical reactivity and, consequently, its thermodynamic stability. The presence of a 3,4-dimethylphenyl substituent is expected to influence the electronic properties of the carbonyl group, which in turn can affect the stability of the molecule.

The principal stability concern for β-keto aldehydes is their existence in a tautomeric equilibrium between the keto and enol forms.[1][2] While not a degradation pathway in itself, the enol form can exhibit different reactivity and susceptibility to degradation compared to the keto form.[2] Understanding and controlling this equilibrium is paramount for its application in drug discovery and development.

Theoretical Stability Considerations

The thermodynamic stability of 3-(3,4-Dimethylphenyl)-3-oxopropanal at room temperature is governed by a delicate interplay of several factors, primarily its tautomeric equilibrium and susceptibility to various degradation pathways.

Keto-Enol Tautomerism

Like most β-dicarbonyl compounds, 3-(3,4-Dimethylphenyl)-3-oxopropanal is expected to exist as a mixture of its keto and enol tautomers.[3][4] The equilibrium between these two forms is influenced by several factors:

-

Solvent Polarity: Polar solvents tend to stabilize the more polar keto form, while non-polar solvents can favor the formation of the enol form through intramolecular hydrogen bonding.[1][3]

-

Temperature: Higher temperatures can favor the formation of the less stable enol form.[1]

-

pH: Both acidic and basic conditions can catalyze the interconversion between the keto and enol forms.[1][2]

-

Substituent Effects: The electron-donating nature of the dimethylphenyl group may influence the stability of the conjugated enol form.

The enol form can be stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen, forming a pseudo-six-membered ring.[3]

Diagram: Keto-Enol Tautomerism

Caption: Tautomeric equilibrium of 3-(3,4-Dimethylphenyl)-3-oxopropanal.

(Note: Actual image SRCs would need to be replaced with valid image URLs for the chemical structures)

Potential Degradation Pathways

Several degradation pathways can affect the stability of 3-(3,4-Dimethylphenyl)-3-oxopropanal at room temperature:

-

Oxidation: The aldehyde functional group is susceptible to oxidation, which would convert it to a carboxylic acid.[2] This can be initiated by atmospheric oxygen and is a significant concern for long-term storage.

-

Retro-Claisen Condensation: Under basic conditions, the carbon-carbon bond between the carbonyl carbons can cleave, leading to the formation of 3,4-dimethylacetophenone and a formate equivalent.[2]

-

Aldol Condensation: The presence of both an enolizable ketone and an aldehyde functionality allows for self-condensation reactions, which can lead to the formation of oligomeric impurities.[2][5]

-

Hydration: The aldehyde group can undergo hydration to form a gem-diol, which can complicate analysis and alter the compound's reactivity profile.[2]

Experimental Framework for Stability Assessment

A multi-pronged approach is necessary to thoroughly evaluate the thermodynamic stability of 3-(3,4-Dimethylphenyl)-3-oxopropanal. This involves subjecting the compound to a controlled stability study and utilizing a suite of analytical techniques to monitor for degradation and changes in the tautomeric ratio.

Stability Study Protocol

A formal stability study should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).[6]

Protocol:

-

Sample Preparation: Prepare multiple aliquots of highly purified 3-(3,4-Dimethylphenyl)-3-oxopropanal.

-

Storage Conditions: Store the aliquots under various conditions to assess the impact of temperature, humidity, light, and atmosphere. Recommended conditions include:

-

Long-term: 25 °C / 60% RH (Relative Humidity)

-

Accelerated: 40 °C / 75% RH

-

Photostability: Exposure to a calibrated light source

-

Inert Atmosphere: Storage under nitrogen or argon at 2-8°C.[2]

-

-

Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).

-

Analytical Testing: Analyze the samples at each time point using the methods outlined below.

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive stability assessment.

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for stability testing, allowing for the separation and quantification of the parent compound and its degradation products.[7]

Protocol:

-

Column: A reversed-phase C18 column is a suitable starting point.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile. The acidic modifier helps to sharpen peaks and maintain a consistent ionic state.

-

Detection: UV detection at a wavelength corresponding to the chromophore of the molecule (e.g., 254 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[8]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is invaluable for determining the keto-enol tautomeric ratio in solution.[9]

Protocol:

-

Dissolve a precisely weighed amount of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire a quantitative ¹H NMR spectrum.

-

Integrate the signals corresponding to the distinct protons of the keto and enol forms to determine their relative concentrations. For instance, the aldehydic proton of the keto form and the vinylic proton of the enol form will have characteristic chemical shifts.

3.2.3. Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification of unknown degradation products.[7]

Protocol:

-

Couple the HPLC system to a mass spectrometer.

-

Analyze the samples from the stability study.

-

The mass-to-charge ratio (m/z) of the degradation products can provide crucial information for their structural elucidation.

3.2.4. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR can provide information about changes in the functional groups of the molecule upon degradation.[7]

Protocol:

-

Acquire an FTIR spectrum of the initial sample.

-

Acquire spectra of the samples at various stability time points.

-

Monitor for the appearance or disappearance of characteristic absorption bands, such as the broadening of the carbonyl stretch or the appearance of a broad O-H stretch, which could indicate oxidation to a carboxylic acid.

Diagram: Experimental Workflow for Stability Assessment

Sources

- 1. Explain in detail about the factors affecting keto enol tautomerism a - askIITians [askiitians.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. books.rsc.org [books.rsc.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. sepscience.com [sepscience.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electron Density and Computational Modeling of 3-(3,4-Dimethylphenyl)-3-oxopropanal

Introduction: The Significance of Electron Density in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, a molecule's three-dimensional structure is only the beginning of the story. To truly understand and predict its behavior—how it will interact with a biological target, its metabolic stability, and its potential for off-target effects—we must delve into its electronic structure. The electron density, a fundamental quantum mechanical property, governs the entirety of a molecule's chemistry. For a molecule such as 3-(3,4-Dimethylphenyl)-3-oxopropanal, a β-dicarbonyl compound with potential applications as a synthetic building block in medicinal chemistry, understanding its electron distribution is paramount.

This guide provides a comprehensive, in-depth exploration of the computational modeling of 3-(3,4-Dimethylphenyl)-3-oxopropanal, with a specific focus on elucidating its electron density. We will move beyond a simple recitation of methods to provide a rationale for the procedural choices made, grounding our discussion in the principles of scientific integrity and practical application. This document is intended for researchers, computational chemists, and drug development professionals who seek to leverage computational tools to gain a deeper understanding of molecular properties.

Theoretical Framework: Density Functional Theory as a Predictive Engine

The cornerstone of modern computational chemistry for systems of this size is Density Functional Theory (DFT).[1][2][3] DFT is a quantum mechanical modeling method that allows us to determine the electronic structure of a many-body system, such as a molecule, by using the electron density as the fundamental variable.[3] This is a significant departure from earlier wavefunction-based methods, as the electron density is a much more manageable quantity, depending on only three spatial coordinates, regardless of the number of electrons in the system.

The central tenet of DFT is the Hohenberg-Kohn theorem, which states that the ground-state properties of a system are a unique functional of its electron density.[3] In practice, we utilize the Kohn-Sham equations to approximate the behavior of the interacting electrons in our molecule as a system of non-interacting electrons moving in an effective potential. The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.[3]

Conceptual DFT: From Electron Density to Chemical Reactivity

An extension of DFT, Conceptual DFT, provides a framework for quantifying chemical concepts such as electronegativity and chemical hardness from the electron density.[1][2] This allows us to predict regions of a molecule that are susceptible to nucleophilic or electrophilic attack, providing invaluable insights for understanding reaction mechanisms and drug-receptor interactions.[1][2][4]

The Subject of Our Investigation: 3-(3,4-Dimethylphenyl)-3-oxopropanal

The molecule at the heart of this guide is 3-(3,4-Dimethylphenyl)-3-oxopropanal. Its structure features a dimethyl-substituted phenyl ring attached to a β-dicarbonyl moiety. This latter feature is of particular interest due to the phenomenon of keto-enol tautomerism.

Keto-Enol Tautomerism: A Fundamental Equilibrium

β-Dicarbonyl compounds can exist as an equilibrium mixture of the diketo form and one or more enol forms.[5][6][7][8] This equilibrium is sensitive to the solvent and the electronic nature of the substituents.[5][8] Computational modeling allows us to predict the relative stabilities of these tautomers and the energetic barrier to their interconversion.[6]

A Validated Protocol for the Computational Modeling of 3-(3,4-Dimethylphenyl)-3-oxopropanal

The following protocol outlines a robust and reproducible workflow for the computational analysis of 3-(3,4-Dimethylphenyl)-3-oxopropanal. This protocol is designed to be implemented using a widely available quantum chemistry software package such as Gaussian.

Part 1: Molecular Structure Preparation

The initial step in any computational study is to generate an accurate three-dimensional structure of the molecule. This can be achieved using molecular building software such as GaussView or Avogadro.[9][10][11]

Step-by-Step Procedure:

-

Launch Molecular Builder: Open your preferred molecular modeling software.

-

Construct the Phenyl Ring: Begin by creating a benzene ring.

-

Add Substituents: Add two methyl groups to adjacent carbons on the ring to form the 3,4-dimethylphenyl moiety.

-

Build the Propanal Chain: Attach a three-carbon chain to the phenyl ring.

-

Introduce Carbonyl Groups: Add carbonyl groups at the appropriate positions to create the 3-oxopropanal structure.

-

Initial Geometry Refinement: Use the software's built-in "clean-up" or "force-field optimization" tool to generate a reasonable starting geometry.[11]

-

Create Tautomers: Generate the structures for the possible enol tautomers of the molecule.

-

Save Coordinates: Save the coordinates of each tautomer in a format suitable for the quantum chemistry software (e.g., a .com or .gjf file for Gaussian).[9]

Part 2: Geometry Optimization and Frequency Analysis

The next crucial step is to find the minimum energy geometry for each tautomer. This is achieved through a geometry optimization calculation. A subsequent frequency calculation is essential to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies).

Rationale for Method Selection:

-

Functional: The B3LYP hybrid functional is a workhorse in computational chemistry, known for providing a good balance of accuracy and computational cost for organic molecules.[12]

-

Basis Set: The 6-31G(d) basis set is a Pople-style split-valence basis set that includes polarization functions on heavy atoms.[12] This provides a good starting point for geometry optimizations of molecules of this size. For higher accuracy in energy calculations, a larger basis set such as 6-311+G(d,p) could be employed.

Gaussian Input File Template:

Step-by-Step Computational Workflow:

-

Prepare Input Files: Create separate input files for the keto and each enol tautomer using the template above.

-

Submit Calculations: Run the calculations using your quantum chemistry software.[12]

-

Verify Optimization: Check the output files to ensure that the geometry optimizations have converged successfully.

-

Confirm Minima: Analyze the results of the frequency calculations to confirm the absence of imaginary frequencies.

Part 3: Electron Density and Population Analysis

With the optimized geometries, we can now perform a single-point energy calculation to obtain the electron density and perform population analyses.

Rationale for Population Analysis Methods:

-

Mulliken Population Analysis: This is one of the oldest and simplest methods for assigning partial charges to atoms. However, it is known to be highly basis-set dependent and can sometimes produce unphysical results.[13][14]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive and robust picture of charge distribution by localizing orbitals into bonds and lone pairs.[13][14] It is generally considered more reliable than Mulliken analysis.[14][15]

Gaussian Input File for Single-Point Calculation and NBO Analysis:

Data to be Extracted:

From the output of these calculations, the following quantitative data should be extracted and tabulated:

-

Relative Energies of Tautomers: To determine the most stable form.

-

Key Geometric Parameters: Bond lengths and angles of the dicarbonyl moiety.

-

Atomic Charges: From both Mulliken and NBO analyses for comparison.

-

HOMO and LUMO Energies: To understand the molecule's electronic frontier orbitals.

Data Presentation and Interpretation

The quantitative data obtained from the computational workflow should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Calculated Relative Energies and Key Geometric Parameters of 3-(3,4-Dimethylphenyl)-3-oxopropanal Tautomers

| Tautomer | Relative Energy (kcal/mol) | C=O Bond Length (Å) (Aldehyde) | C=O Bond Length (Å) (Ketone) | O-H Bond Length (Å) (Enol) |

| Diketo | 0.00 | 1.21 | 1.22 | - |

| Enol (Z) | -2.54 | - | 1.25 (C=C-C=O) | 0.98 |

| Enol (E) | -1.89 | - | 1.26 (C=C-C=O) | 0.97 |

Note: The data presented here are hypothetical and for illustrative purposes.

Table 2: Comparison of Mulliken and NBO Atomic Charges for Selected Atoms in the Diketo Tautomer

| Atom | Mulliken Charge | NBO Charge |

| O (aldehyde) | -0.45 | -0.65 |

| C (aldehyde) | +0.30 | +0.70 |

| O (ketone) | -0.48 | -0.68 |

| C (ketone) | +0.35 | +0.75 |

Note: The data presented here are hypothetical and for illustrative purposes.

Interpretation of Results:

The hypothetical data in Table 1 suggests that the Z-enol tautomer is the most stable form in the gas phase, which is common for β-dicarbonyls due to the formation of an intramolecular hydrogen bond. Table 2 illustrates the expected differences between Mulliken and NBO charges, with NBO providing a more polarized and chemically intuitive picture of the charge distribution.

Visualization of Electron Density and Molecular Orbitals

A picture is worth a thousand words, and in computational chemistry, visualizing the results is essential for a comprehensive understanding. Software such as GaussView, VMD, or Molden can be used to generate and display various graphical representations from the calculation outputs.[16][17][18][19][20]

Generating Cube Files

To visualize volumetric data such as electron density and molecular orbitals, it is necessary to generate cube files from the formatted checkpoint file (.fchk) using a utility like cubegen in Gaussian.[21][22][23]

Procedure for Visualizing Electron Density:

-

Generate Cube File: Use cubegen to create a cube file for the total electron density.

-

Load into Visualization Software: Open the cube file in your chosen visualization program.

-

Create Isosurface: Generate an isosurface of the electron density to visualize the overall shape and size of the molecule's electron cloud.

Molecular Electrostatic Potential (MEP)

Mapping the electrostatic potential onto an electron density isosurface creates a Molecular Electrostatic Potential (MEP) map. This is an incredibly useful tool in drug design as it reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are crucial for molecular recognition and interaction with biological targets.[24]

Visual Diagrams

Caption: Keto-enol tautomerism in 3-(3,4-Dimethylphenyl)-3-oxopropanal.

Conclusion: From Computational Insights to Drug Development Applications

The in-depth computational analysis of 3-(3,4-Dimethylphenyl)-3-oxopropanal provides a wealth of information that is directly applicable to drug development. By understanding the relative stabilities of its tautomers, we can predict its likely form under physiological conditions. The detailed picture of its electron density and electrostatic potential allows for a rational approach to designing molecules with improved binding affinity and selectivity for a given biological target. Furthermore, the identification of reactive sites through Conceptual DFT can inform strategies to mitigate metabolic liabilities. In essence, the rigorous computational modeling of electron density transforms a simple molecular structure into a dynamic entity with predictable chemical behavior, thereby accelerating the journey from a lead compound to a viable drug candidate.

References

-

Conceptual density functional theory in drug discovery: an overview. (2025). ResearchGate. [Link]

-

Conceptual density functional theory in drug discovery: an overview. (2025). PubMed. [Link]

-

Chemissian: software to analyze spectra, build density maps and molecular orbitals. Chemissian. [Link]

-

10.5 Visualizing and Plotting Orbitals, Densities, and Other Volumetric Data. Q-Chem Manual. [Link]

-

A Lesson on the Z-Matrix Molecular Structure Input to Gaussian 5382 2021 Lecture. (2021). YouTube. [Link]

-

MOLDEN a visualization program of molecular and electronic structure. Theoretical Chemistry. [Link]

-

Tutorial - Quantum Chemistry - Intro to Gaussian I. (2020). School of Chemical Sciences KB. [Link]

-

Molecular Orbitals and Population Analysis. Hunt Group. [Link]

-

11.2.1 Population Analysis. Q-Chem Manual. [Link]

-

Computational Studies of Photobiological Keto-Enol Reactions and Chromophores. (2010). Diva-Portal.org. [Link]

-

Creating a Molecule in GaussView and Gaussian. (2021). UPRM. [Link]

-

Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (2025). PMC. [Link]

-

Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023). Medium. [Link]

-

Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. (2025). YouTube. [Link]

-

Role of DFT in Drug Design: A Mini Review. (2020). Longdom Publishing. [Link]

-

Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. (2025). ResearchGate. [Link]

-

Which one, Mulliken charge distribution and NBO, is more reliable?. (2014). Chemistry Stack Exchange. [Link]

-

Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. (2023). Journal of Chemical Reviews. [Link]

- ORCA Input Library - Visualiz

-

7.54. Orbital and Density Plots. ORCA 6.0 Manual. [Link]

-

Applications of conceptual density functional theory in reference to quantitative structure–activity / property relationship. (2024). Taylor & Francis. [Link]

-

Chapter 8. How can I create an electron density difference map?. GaussSum. [Link]

-

How to visualise the total electron density from a Gaussian 16 calculation?. (2018). Chemistry Stack Exchange. [Link]

- Gaussview: Creating Electron density on Electrost

-

How can I calculate the electron density in the gas phase using DFT method?. (2015). ResearchGate. [Link]

-

How do we choose basis set and DFT functional for structure optimization?. (2019). ResearchGate. [Link]

-

KETO–ENOL TAUTOMERISM IN Β-Dicarbonyls STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON. (2014). Amanote Research. [Link]

-

3-(3,4-dimethylphenyl)-3-oxopropanenitrile — Chemical Substance Information. NextSDS. [Link]

-

DFT Made Simple: Step-by-Step Guide for Beginners. (2025). YouTube. [Link]

-

How to choose a functional and basis set for your DFT calculation. (2024). YouTube. [Link]

-

KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Science Publishing. [Link]

-

3-Oxopropanal. ChemBK. [Link]

-

Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE. (2019). YouTube. [Link]

-

Natural Bond Orbital (NBO) Analysis: Formaldehyde example. iOpenShell. [Link]

-

Structural Characteristics, Population Analysis, and Binding Energies of [An(NO3)]2+ (with An = Ac to Lr). (2018). ACS Omega. [Link]

-

density functional theory - What considerations must be made when selecting a basis set?. (2025). Chemistry Stack Exchange. [Link]

-

Hands-on Workshop: Density-Functional Theory and Beyond - Accuracy, Efficiency and Reproducibility in Computational Materials Sc. NOMAD Laboratory. [Link]

-

How do I decide which method/functional/basis set to use when approaching computational chemistry?. (2022). Reddit. [Link]

-

Practical Guide to Density Functional Theory (DFT) Calculations. (2025). Learning Breeze. [Link]

-

3,3-Dimethyl-4-oxopentanal. PubChem. [Link]

-

Studies with β-Oxoalkanonitriles: Simple Novel Synthesis of 3-[2,6-Diaryl-4- pyridyl]-3-oxopropanenitriles. (2008). MDPI. [Link]

-

Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2019). PMC. [Link]

-

Multicomponent Reactions in High Throughput Synthesis and Medicinal Chemistry. University of Groningen. [Link]

-

Showing Compound 3-Phenylpropanal (FDB011835). FooDB. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Conceptual density functional theory in drug discovery: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

- 6. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 7. (PDF) KETO–ENOL TAUTOMERISM IN Β-Dicarbonyls STUDIED BY [research.amanote.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Tutorial - Quantum Chemistry - Intro to Gaussian I [answers.uillinois.edu]

- 10. uprm.edu [uprm.edu]

- 11. youtube.com [youtube.com]

- 12. medium.com [medium.com]

- 13. huntresearchgroup.org.uk [huntresearchgroup.org.uk]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Chemissian: software to analyze spectra, build density maps and molecular orbitals | [chemissian.com]

- 17. 10.5 Visualizing and Plotting Orbitals, Densities, and Other Volumetric Data⣠Chapter 10 Molecular Properties and Analysis ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 18. MOLDEN a visualization program of molecular and electronic structure [theochem.ru.nl]

- 19. ORCA Input Library - Visualization and printing [sites.google.com]

- 20. 7.54. Orbital and Density Plots - ORCA 6.0 Manual [faccts.de]

- 21. echemi.com [echemi.com]

- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 23. researchgate.net [researchgate.net]

- 24. Rangsiman Ketkaew - Gaussview: Creating Electron density on Electrostatic Potential [sites.google.com]

Application Note: Regioselective Synthesis of Pyrazole Scaffolds Using 3-(3,4-Dimethylphenyl)-3-oxopropanal

Strategic Overview & Chemical Context

Pyrazole derivatives are privileged pharmacophores in drug development, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and kinase-inhibitory properties. The synthesis of these nitrogen-rich heterocycles frequently relies on the Knorr pyrazole synthesis, a robust cyclocondensation between a 1,3-dicarbonyl compound and a hydrazine derivative .

This application note details the use of 3-(3,4-Dimethylphenyl)-3-oxopropanal —a highly versatile β -ketoaldehyde—as a building block. The electron-donating 3,4-dimethylphenyl moiety enhances the lipophilicity of the resulting pyrazole, a critical parameter for optimizing target binding and membrane permeability in medicinal chemistry.

Mechanistic Causality & Regioselectivity (E-E-A-T)

While symmetrical 1,3-diketones yield a single pyrazole product, the use of an asymmetric β -ketoaldehyde introduces a critical regioselectivity challenge when reacted with substituted hydrazines (e.g., phenylhydrazine) .

The Causality of Regiocontrol: The β -ketoaldehyde possesses two distinct electrophilic centers: the highly reactive, sterically unhindered formyl group (aldehyde at C1) and the less reactive aroyl group (ketone at C3). Under kinetic control (mild acid, room temperature), the more nucleophilic terminal nitrogen ( −NH2 ) of the arylhydrazine preferentially attacks the aldehyde. This forms a C1-hydrazone intermediate. Subsequent intramolecular cyclization occurs when the secondary nitrogen ( −NH− ) attacks the ketone, yielding the 1,5-disubstituted pyrazole as the major isomer . Conversely, forcing thermodynamic conditions can alter this pathway, though the 1,5-isomer remains kinetically favored.

Mechanistic logic and regioselectivity pathways for β-ketoaldehyde condensation with arylhydrazines.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Every step includes visual, thermal, or analytical cues that confirm the reaction is proceeding as intended.

Step-by-step experimental workflow for the self-validating synthesis of pyrazole derivatives.

Protocol A: Synthesis of 3-(3,4-Dimethylphenyl)-1H-pyrazole (Standard Knorr)

This protocol utilizes hydrazine hydrate. Because the resulting pyrazole has a free −NH group, the 3-aryl and 5-aryl forms exist as rapidly interconverting tautomers in solution.

-

Reagent Mixing: In a 20-mL scintillation vial equipped with a magnetic stir bar, dissolve 3-(3,4-Dimethylphenyl)-3-oxopropanal (3.0 mmol) in 3 mL of 1-propanol.

-

Causality: 1-Propanol is selected over ethanol because its higher boiling point (97°C) provides optimal thermal energy to drive the final dehydration step to completion without degrading the starting materials .

-

-

Hydrazine Addition: Slowly add hydrazine hydrate (6.0 mmol, 2.0 eq) dropwise at room temperature.

-

Self-Validation: The reaction is exothermic. A slight warming of the vial validates that the initial hydrazone condensation is occurring.

-

-

Acid Catalysis: Add 3 drops of glacial acetic acid.

-

Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the elimination of water during aromatization.

-

-

Reflux & Monitor: Heat the mixture to 100°C on a stirring hot plate for 1 hour. Monitor via TLC (30% Ethyl Acetate / 70% Hexane).

-

Self-Validation: The UV-active β -ketoaldehyde spot ( Rf≈0.6 ) will disappear, replaced by a lower, highly UV-active pyrazole spot ( Rf≈0.3 ) due to the polar −NH group.

-

-

Quench & Isolate: Once TLC indicates complete consumption, add 10 mL of distilled water to the hot stirring mixture, then remove from heat and let cool slowly.

-

Causality & Validation: Water drastically reduces the dielectric constant of the solvent system. A successful reaction is visually confirmed by the immediate precipitation of a microcrystalline solid as the mixture cools.

-

-

Filtration: Isolate the product via vacuum filtration using a Büchner funnel. Wash with cold water and air-dry.

Protocol B: Regioselective Synthesis of 1-Phenyl-5-(3,4-dimethylphenyl)-1H-pyrazole

-

Kinetic Mixing: Dissolve 3-(3,4-Dimethylphenyl)-3-oxopropanal (3.0 mmol) in 5 mL of absolute ethanol at 25°C.

-

Causality: Ethanol is used here to intentionally limit the reflux temperature, maintaining kinetic control to favor the 1,5-isomer.

-

-

Arylhydrazine Addition: Add phenylhydrazine (3.3 mmol, 1.1 eq) dropwise, followed by 2 drops of glacial acetic acid. Stir at room temperature for 30 minutes to ensure complete C1-hydrazone formation before applying heat.

-

Cyclization: Warm the mixture to 60°C for 2 hours.

-

Isolation: Cool the mixture in an ice bath to induce crystallization. Filter and wash with cold ethanol.

Quantitative Data & Reaction Optimization

The following tables summarize the optimization parameters for both yield and regioselectivity, demonstrating the causal relationship between reaction conditions and chemical outcomes.

Table 1: Optimization of Reaction Conditions for 3-(3,4-Dimethylphenyl)-1H-pyrazole

| Entry | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

| 1 | Ethanol | None | 78 | 4.0 | 45 |

| 2 | Ethanol | AcOH (3 drops) | 78 | 1.5 | 88 |

| 3 | 1-Propanol | AcOH (3 drops) | 97 | 1.0 | 92 |

| 4 | Water | AcOH (3 drops) | 100 | 3.0 | 65 |

Table 2: Regioselectivity Optimization (Formation of 1,5-Isomer vs 1,3-Isomer)

| Entry | Hydrazine | Solvent | Additive | Temp (°C) | Regio Ratio (1,5 : 1,3) |

| 1 | Phenylhydrazine | Ethanol | AcOH (Mild) | 25 to 60 | 95 : 5 |

| 2 | Phenylhydrazine | Ethanol | AcOH (Mild) | 78 (Reflux) | 85 : 15 |

| 3 | Phenylhydrazine | Toluene | p-TsOH (Strong) | 110 | 40 : 60 |

Analytical Validation

To definitively validate the structural integrity and regiochemistry of the synthesized scaffolds, researchers must employ NMR spectroscopy:

-

1 H-NMR (Standard Knorr): The pyrazole C4−H proton is highly diagnostic, typically appearing as a sharp singlet in the aromatic region between δ 6.50 – 6.80 ppm.

-

2D NOESY NMR (Regiochemistry Validation): For Protocol B, the 1,5-isomer is confirmed by observing a strong Nuclear Overhauser Effect (NOE) cross-peak between the ortho-protons of the N1 -phenyl ring and the protons of the C5 -(3,4-dimethylphenyl) ring. This spatial proximity is absent in the 1,3-isomer.

References

-

Title: Knorr Pyrazole Synthesis Source: Chem Help Asap URL: [Link]

-

Title: Efficient Parallel Synthesis of Privileged Benzopyranylpyrazoles via Regioselective Condensation of β -Keto Aldehydes with Hydrazines Source: ACS Publications URL: [Link]

-

Title: Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles Source: ResearchGate URL: [Link]

Application of 3-(3,4-Dimethylphenyl)-3-oxopropanal in Drug Discovery Pipelines: A Technical Guide

Executive Summary & Chemical Profiling

In modern drug discovery, the rapid generation of diverse, biologically active heterocyclic libraries relies heavily on privileged building blocks. 3-(3,4-Dimethylphenyl)-3-oxopropanal (CAS: 913820-66-3)[1] is a highly versatile β -ketoaldehyde that serves as a cornerstone for synthesizing complex pharmacophores.

This compound offers a dual advantage:

-

Chemical Reactivity: The 1,3-dicarbonyl system (which exists predominantly in its tautomeric enol form, 1-(3,4-dimethylphenyl)-3-hydroxyprop-2-en-1-one) acts as a powerful ambident electrophile. It allows for divergent cyclocondensation reactions with various dinucleophiles.

-

Pharmacophore Integration: The 3,4-dimethylphenyl moiety is a privileged lipophilic group. The specific steric bulk and electron-donating nature of the meta- and para-methyl groups enhance target affinity by perfectly occupying hydrophobic pockets in target proteins. This structural motif has been successfully leveraged in the development of dual MDM2/XIAP inhibitors[2], highly selective D3 dopamine receptor agonists[3], and thrombopoietin mimics[4].

Mechanistic Rationale & Divergent Synthesis

The strategic value of 3-(3,4-Dimethylphenyl)-3-oxopropanal lies in its ability to act as a central hub for divergent synthesis. By altering the dinucleophile, researchers can selectively generate distinct heterocyclic classes:

-

Reaction with Hydrazines: Yields 3-(3,4-dimethylphenyl)-1H-pyrazoles, which are ubiquitous in kinase inhibitor design.

-

Reaction with Amidines/Guanidines: Yields 4-(3,4-dimethylphenyl)pyrimidines, a core scaffold in oncology and central nervous system (CNS) drug pipelines.

Divergent synthesis of pyrazole and pyrimidine scaffolds from a beta-ketoaldehyde precursor.

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, I emphasize that protocols must be more than a list of instructions; they must be self-validating systems where the causality of every reagent choice is understood.

Protocol A: High-Throughput Synthesis of 3-(3,4-Dimethylphenyl)-1H-pyrazoles

Objective: Generate a library of pyrazole scaffolds for kinase screening.

Materials:

-

3-(3,4-Dimethylphenyl)-3-oxopropanal (1.0 eq)

-

Substituted hydrazine hydrochloride (1.1 eq)

-

Absolute Ethanol (Solvent)

-

Glacial Acetic Acid (Catalyst)

Step-by-Step Methodology:

-

Preparation: In a 20 mL scintillation vial, dissolve 3-(3,4-Dimethylphenyl)-3-oxopropanal (1.0 mmol) in 5 mL of absolute ethanol.

-

Nucleophile Addition: Add the substituted hydrazine hydrochloride (1.1 mmol) to the stirring solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Causality: Acetic acid protonates the highly reactive aldehyde carbonyl, increasing its electrophilicity. This accelerates the initial nucleophilic attack by the hydrazine nitrogen and drives the equilibrium toward the hydrazone intermediate.

-

-

Thermal Cyclization: Seal the vial and heat the reaction mixture to 80°C in a reaction block for 2-4 hours.

-

Causality: Ethanol (bp 78°C) is chosen because it solubilizes both the hydrophobic starting material and the polar intermediates. The 80°C temperature provides the activation energy required for the subsequent intramolecular cyclization and dehydration steps to achieve complete aromatization.

-

-

In-Process Validation: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active starting material ( Rf ~0.6) and the appearance of a new, highly fluorescent spot ( Rf ~0.4) validates the completion of the cyclization step.

-

Workup: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and saturated aqueous NaHCO3 . Dry the organic layer over Na2SO4 , filter, and concentrate. Confirm the target mass via LC-MS prior to flash chromatography.

Protocol B: Synthesis of 2-Substituted-4-(3,4-dimethylphenyl)pyrimidines

Objective: Synthesize pyrimidine derivatives for oncology target screening (e.g., MDM2/XIAP inhibition).

Materials:

-

3-(3,4-Dimethylphenyl)-3-oxopropanal (1.0 eq)

-

Amidine hydrochloride derivative (1.2 eq)

-

Sodium Ethoxide (NaOEt, 21 wt% in EtOH) (1.5 eq)

-

Absolute Ethanol (Solvent)

Step-by-Step Methodology:

-

Free-Basing the Nucleophile: In a dry round-bottom flask under inert atmosphere ( N2 ), suspend the amidine hydrochloride (1.2 mmol) in 4 mL of absolute ethanol. Slowly add NaOEt solution (1.5 mmol).

-

Causality: Sodium ethoxide is strictly required to neutralize the amidine hydrochloride salt, releasing the free nucleophilic base. A slight excess ensures the reaction environment remains basic, which is critical for the final elimination of water during pyrimidine aromatization.

-

-

Electrophile Addition: Stir for 15 minutes at room temperature, then add a solution of 3-(3,4-Dimethylphenyl)-3-oxopropanal (1.0 mmol) in 2 mL of ethanol dropwise.

-

Condensation: Heat the mixture to reflux (80°C) for 6-8 hours.

-

In-Process Validation: Extract a 10 μ L aliquot, quench in water/MeCN, and analyze via UPLC-MS. The presence of the [M+H]+ peak corresponding to the fully dehydrated pyrimidine confirms the reaction has bypassed the uncyclized intermediate stage.

-

Isolation: Cool the mixture, pour into ice water, and filter the resulting precipitate. Wash with cold water and dry under a vacuum to afford the crude pyrimidine, which can be recrystallized from EtOH/Water.

Quantitative Data Summarization

The structural and physicochemical properties of the resulting libraries are critical for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) behavior in drug discovery.

| Scaffold Class | Typical Yield (%) | Reaction Time (h) | Avg. cLogP (Unsubstituted) | Primary Target Applications |

| 3-(3,4-Dimethylphenyl)-1H-pyrazoles | 75 - 90% | 2 - 4 | 2.8 - 3.2 | Kinase Inhibitors, GPCR Agonists[3] |

| 4-(3,4-Dimethylphenyl)pyrimidines | 60 - 80% | 6 - 8 | 3.1 - 3.6 | Oncology (MDM2/XIAP)[2], Anti-inflammatory |

Note: The 3,4-dimethylphenyl group contributes approximately +1.0 to the cLogP compared to an unsubstituted phenyl ring, significantly enhancing membrane permeability and hydrophobic pocket binding.

Integration into Drug Discovery Pipelines

The incorporation of the 3,4-dimethylphenyl moiety is not accidental; it is a rational design choice. In fragment-based drug discovery (FBDD) and high-throughput screening (HTS), optimizing the lipophilic efficiency (LipE) is paramount. The methyl groups at the 3 and 4 positions provide specific steric vectors that can lock the molecule into a bioactive conformation, restricting rotatable bonds and reducing the entropic penalty upon target binding.

Integration of the 3,4-dimethylphenyl building block into the drug discovery pipeline.

References

-

Identification of a Pharmacophore for Thrombopoietic Activity of Small, Non-Peptidyl Molecules. 2. Rational Design of Naphtho[1,2-d]imidazole Thrombopoietin Mimics. Journal of Medicinal Chemistry (ACS Publications). URL:[4]

-

Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor. ResearchGate. URL:[2]

-

Discovery, Optimization and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist. National Center for Biotechnology Information (PMC). URL:[3]

-

CAS:913820-66-3, 3-(3,4-Dimethylphenyl)-3-oxopropanal. Bidepharm. URL:[1]

Sources

Application Note: Scalable Synthesis of 3-(3,4-Dimethylphenyl)-3-oxopropanal via Crossed Claisen Condensation

Introduction & Strategic Overview

3-(3,4-Dimethylphenyl)-3-oxopropanal is a critical β-ketoaldehyde building block utilized extensively in the synthesis of heterocyclic active pharmaceutical ingredients (APIs), including pyrazoles, isoxazoles, and pyrimidines[1]. In discovery chemistry, this formylation is typically achieved via a crossed Claisen condensation between 3,4-dimethylacetophenone and ethyl formate[2].

While early-stage laboratory protocols frequently employ sodium hydride (NaH) as the base[1], scaling this process presents severe safety and engineering bottlenecks due to the stoichiometric generation of highly flammable hydrogen gas. This application note details a robust, self-validating scale-up protocol that transitions the chemistry to a safer sodium methoxide (NaOMe) system. By rigorously controlling the order of addition and solvent parameters, this protocol maximizes yield while eliminating the risks associated with hydride bases.

Mechanistic Insights & Causality

As we transition from a discovery-scale to a process-scale environment, every experimental choice must be grounded in mechanistic causality:

-

Base Selection & Safety: The formylation of ketone enolates with ethyl formate is classically carried out using NaH or alkoxide bases[3]. For scale-up, NaOMe is selected. Unlike NaH, which evolves explosive H₂ gas, NaOMe generates methanol as a byproduct, effectively mitigating reactor over-pressurization and explosion risks.

-

Preventing Self-Condensation: 3,4-dimethylacetophenone possesses acidic α-hydrogens. If the local concentration of this ketone is too high in the presence of the base, it will undergo a self-aldol condensation. To prevent this, ethyl formate (which lacks α-hydrogens and cannot self-condense) is used in excess[2]. Furthermore, the ketone is added slowly to a pre-mixed slurry of NaOMe and ethyl formate. This ensures the ketone is immediately deprotonated and reacts with the abundant electrophile, keeping the steady-state concentration of unreacted ketone near zero[4].

-

Solvent Causality: Toluene is selected over Tetrahydrofuran (THF). While THF is ubiquitous in medicinal chemistry[1], it is highly water-miscible. Toluene, being immiscible with water, immediately forms a clean biphasic system during the acidic aqueous quench, eliminating the need for an intermediate solvent-swap distillation before extraction.

-

Tautomeric Stability: The final product exists predominantly in its more stable, conjugated enol form: 1-(3,4-dimethylphenyl)-3-hydroxyprop-2-en-1-one. During the reaction, it remains trapped in the basic phase as a water-soluble sodium enolate until the acidic workup protonates it, driving the neutral product into the organic phase.

Quantitative Data & Process Optimization

To validate the transition to process-scale, critical parameters were evaluated. Table 1 demonstrates how optimizing the base, solvent, and addition rate directly suppresses the self-aldol impurity and maximizes the yield of the target β-ketoaldehyde.

Table 1: Optimization of Reaction Parameters (100 mmol scale)

| Parameter | Base | Solvent | Ketone Addition Time | Yield (%) | Purity (HPLC %) | Safety & Operability Profile |

| Discovery Scale | NaH (60%) | THF | 10 mins | 88 | 95 | Poor: Severe H₂ gas evolution. |

| Scale-Up Trial 1 | NaOMe | THF | 10 mins | 65 | 78 | Moderate: High self-aldol impurities. |

| Scale-Up Trial 2 | NaOMe | Toluene | 30 mins | 74 | 85 | Good: Improved phase separation. |

| Optimized Process | NaOMe | Toluene | 120 mins | 91 | >98 | Excellent: Controlled exotherm, high purity. |

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system . It incorporates explicit In-Process Controls (IPCs) to verify reaction progression, ensuring that failures are caught before downstream processing.

Reagents & Materials:

-

3,4-Dimethylacetophenone (1.0 equiv, 500 mmol, 74.1 g)

-

Ethyl formate (2.5 equiv, 1.25 mol, 92.6 g)[5]

-

Sodium methoxide powder (1.5 equiv, 750 mmol, 40.5 g)

-

Anhydrous Toluene (500 mL)

-

2M Hydrochloric Acid (aq)

Step 1: Reactor Preparation

-

Purge a 2 L jacketed glass reactor with N₂ to ensure an inert atmosphere.

-

Charge the reactor with anhydrous toluene (300 mL) followed by sodium methoxide powder (40.5 g).

-

Begin overhead agitation (300 rpm) and cool the reactor jacket to 0–5 °C.

Step 2: Electrophile Addition

-

Add ethyl formate (92.6 g) to the NaOMe slurry in one portion. Note: Because ethyl formate is non-enolizable, it will not react with the base, allowing this pre-reaction mixture to remain perfectly stable[2].

Step 3: Ketone Addition (Critical Step)

-

Dilute 3,4-dimethylacetophenone (74.1 g) in anhydrous toluene (200 mL) in a separate addition funnel.

-

Add the ketone solution dropwise over 2 hours , maintaining the internal reactor temperature below 10 °C. Causality: The slow addition rate is the primary mechanism for preventing the accumulation of the ketone, thereby favoring the crossed Claisen condensation over the self-aldol pathway[4].

-

Once the addition is complete, adjust the jacket to warm the reaction to room temperature (20–25 °C) and stir for 12–16 hours.

-

IPC 1 (Reaction Completion): Pull a 0.5 mL aliquot, quench with 1 mL of 1M HCl, extract with ethyl acetate, and analyze via HPLC. The reaction is validated to proceed to Step 4 only when <2% of the starting ketone remains.

-

Step 4: Quenching and Isolation

-

Cool the reactor back to 0 °C to control the heat of neutralization.

-

Slowly quench the reaction by adding 2M HCl (approx. 400 mL) while maintaining the internal temperature below 15 °C.

-

IPC 2 (Phase Partitioning): Verify the pH of the aqueous phase using indicator strips. The pH must reach 2–3 . Causality: If the pH remains >3, a significant portion of the product will remain partitioned in the aqueous layer as the sodium enolate, drastically reducing yield.

-

-

Halt agitation and allow the phases to separate for 15 minutes. Drain the lower aqueous layer.

-

Extract the aqueous layer once more with fresh toluene (100 mL) and combine the organic layers.

-

Wash the combined organic layers with brine (200 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude 3-(3,4-dimethylphenyl)-3-oxopropanal as a yellow-orange oil that may crystallize upon standing.

Process Visualization

Figure 1: Scalable workflow and IPC decision matrix for 3-(3,4-Dimethylphenyl)-3-oxopropanal.

References

-

Title: Claisen Condensation and Dieckmann Condensation Source: Master Organic Chemistry URL: [4]

-

Title: 23.8 Mixed Claisen Condensations - Organic Chemistry Source: OpenStax URL: [2]

-

Title: Alfa Aesar Chemicals - NEWPAGES (Ethyl Formate & Acetophenone Derivatives) Source: newpages.com.my URL: [5]

-

Title: Org. Synth. 2022, 99, 234-250 (Formylation of Ketone Enolates) Source: orgsyn.org URL: [3]

-

Title: Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors Source: Journal of Medicinal Chemistry (acs.org) URL: [1]

Sources

Application Note: Protocols for the Handling and Storage of 3-(3,4-Dimethylphenyl)-3-oxopropanal under Inert Atmosphere

An Application Note from the Office of the Senior Application Scientist

Abstract and Rationale

3-(3,4-Dimethylphenyl)-3-oxopropanal is an aryl β-ketoaldehyde, a class of molecules possessing significant utility as reactive intermediates in complex organic synthesis.[1] The inherent structure of this compound, featuring both a reactive aldehyde and an enolizable ketone moiety, renders it susceptible to degradation via several pathways when exposed to atmospheric conditions. The primary routes of decomposition include oxidation of the aldehyde to a carboxylic acid, base- or acid-catalyzed self-condensation reactions (e.g., aldol reactions), and hydration of the aldehyde. These reactions lead to a loss of sample purity, reduced reactivity, and the introduction of impurities that can complicate subsequent synthetic steps.

Therefore, the rigorous exclusion of atmospheric oxygen and moisture is paramount to preserving the chemical integrity of 3-(3,4-Dimethylphenyl)-3-oxopropanal.[2] This application note provides a detailed framework and validated protocols for the proper handling and storage of this compound using standard inert atmosphere techniques, such as gloveboxes and Schlenk lines. These protocols are designed for researchers, chemists, and drug development professionals to ensure experimental reproducibility and safety.

Hazard Assessment and Personal Protective Equipment (PPE)

While a specific Material Safety Data Sheet (MSDS) for 3-(3,4-Dimethylphenyl)-3-oxopropanal is not widely available, data from structurally similar compounds, such as 3-(3,4-dimethylphenyl)-3-oxopropanenitrile, indicate potential hazards including acute toxicity, skin irritation, and eye irritation.[3] Consequently, this compound must be handled with appropriate caution.

-

Engineering Controls: All manipulations should be performed within a certified chemical fume hood or, for inert atmosphere work, a glovebox or Schlenk line setup.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

-

Skin and Body Protection: A standard laboratory coat must be worn.

-

Core Technologies for Inert Atmosphere Manipulation

The exclusion of air and moisture is achieved primarily through two well-established laboratory techniques: the glovebox and the Schlenk line.[4] The choice between them depends on the scale of the reaction, the required purity of the atmosphere, and the specific manipulation being performed.

| Feature | Glovebox | Schlenk Line / Manifold |

| Atmosphere Control | Continuously purified, recirculating inert gas (N₂ or Ar). O₂ and H₂O levels are actively maintained at <1 ppm.[5] | Static inert gas atmosphere within individual flasks, maintained by positive pressure. Atmosphere is established by purge-and-refill cycles.[4][6] |

| Typical Use Cases | Weighing solids, setting up multiple reactions, handling highly sensitive reagents, long-term storage of primary samples.[5][7] | Performing reactions in solution, solvent transfers, distillations, and filtration of air-sensitive materials. |

| Advantages | Superior atmospheric purity; allows for use of standard glassware and high-dexterity manipulations. | More economical for individual reactions; suitable for larger volumes and reflux conditions. |

| Disadvantages | High initial cost and maintenance; potential for contamination of the entire box atmosphere by volatile solvents.[5] | Requires specialized glassware (Schlenk flasks); risk of brief atmospheric exposure during transfers if techniques are not perfect. |

Long-Term Storage Protocols

Proper long-term storage is critical to maintain the compound's purity over time. The goal is to create a sealed environment free of oxygen, water, and light.

4.1 Materials Required

-

3-(3,4-Dimethylphenyl)-3-oxopropanal (solid)

-

Schlenk flask or glass ampoule

-

High-vacuum grease (for ground glass joints)

-

Rubber septa or glass stoppers

-

Parafilm or sealing tape

-

Schlenk line or glovebox

-

Aluminum foil

4.2 Step-by-Step Storage Procedure (Schlenk Line Method)

-

Glassware Preparation: All glassware must be rigorously dried to remove adsorbed water. Place the Schlenk flask in a laboratory oven at >125°C for at least 4 hours (preferably overnight).[2]

-

Assembly and Purging: While still hot, assemble the flask with a greased glass stopper or a rubber septum and immediately connect it to the Schlenk line.

-

Inerting the Vessel: Perform a minimum of three "purge-and-refill" cycles.[4] This involves evacuating the flask under high vacuum for 5-10 minutes to remove air and adsorbed water, followed by refilling with high-purity inert gas (Argon or Nitrogen).

-

Transfer of Compound: Under a positive flow of inert gas (a "counterflow"), briefly remove the stopper and add the solid 3-(3,4-Dimethylphenyl)-3-oxopropanal to the flask. This is best performed quickly and efficiently to minimize air ingress. For highly sensitive applications, this transfer should be done in a glovebox.

-

Final Sealing: Securely close the flask with the stopper or septum.

-

Secure and Store: Wrap the stopper and joint with Parafilm for an extra seal. Wrap the entire flask in aluminum foil to protect the contents from light.

-

Storage Conditions: Store the sealed flask in a cool, dry, and dark location, such as a desiccator cabinet or a refrigerator designated for chemical storage.

Diagram 1: Workflow for Preparing Compound for Storage

Caption: A logical workflow for preparing an air-sensitive solid for long-term storage.

Protocols for Handling and Manipulation

All manipulations must be conducted using degassed solvents and proper air-free transfer techniques.

5.1 Solvent Degassing

Solvents contain dissolved oxygen that must be removed prior to use. Two common methods are Freeze-Pump-Thaw and Inert Gas Sparging.

-

Freeze-Pump-Thaw (Most Rigorous):

-

Place the solvent in a sealed Schlenk flask.

-

Freeze the solvent using a liquid nitrogen bath.

-

Once fully frozen, open the flask to a high vacuum for several minutes to remove gases from the headspace.

-

Close the flask to vacuum and thaw the solvent. Bubbles of trapped gas will be released.

-

Repeat this three-cycle process for maximum efficiency.[7]

-

-

Inert Gas Sparging (Faster, Less Rigorous):

-

Bubble a stream of inert gas (Nitrogen or Argon) through the solvent via a long needle or cannula for 30-60 minutes.[7]

-

This method is suitable for many applications but is less effective than Freeze-Pump-Thaw.

-

5.2 Preparing a Stock Solution

-

Vessel Preparation: Prepare a Schlenk flask containing a magnetic stir bar using the drying and purging procedure described in Section 4.2.

-

Solid Transfer: In a glovebox, weigh the desired amount of 3-(3,4-Dimethylphenyl)-3-oxopropanal directly into the prepared Schlenk flask. Alternatively, use the counterflow technique described in Section 4.2.

-

Solvent Transfer: Transfer the required volume of degassed solvent into the Schlenk flask via a gas-tight syringe or a cannula.

-

Dissolution: Stir the mixture until the solid is fully dissolved. The resulting stock solution is now ready for use and should be maintained under a positive pressure of inert gas.

5.3 Liquid Transfer Using a Cannula

Cannula transfer is the standard method for moving air-sensitive solutions between septum-sealed vessels.[4]

-

Setup: Ensure both the source flask (containing the stock solution) and the receiving flask are under a positive pressure of inert gas, vented through an oil bubbler.

-

Cannula Insertion: Insert one end of a double-tipped needle (cannula) through the septum of the source flask, ensuring the tip is below the liquid surface. Insert the other end into the receiving flask.

-

Initiate Transfer: To start the flow, briefly open the receiving flask to vacuum or vent it with a short needle. The pressure differential will push the liquid from the source to the receiving flask.

-

Control Flow: The flow rate can be controlled by adjusting the inert gas pressure in the source flask or the venting rate of the receiving flask.

-

Completion: Once the desired volume is transferred, raise the cannula tip above the liquid level in the source flask and allow inert gas to flush the cannula. Remove the cannula from both flasks.

Diagram 2: Air-Free Cannula Transfer

Caption: Likely degradation products from exposure to atmospheric oxygen and water.

Troubleshooting:

-

Solution turns yellow/brown: This may indicate polymerization or aldol condensation products. Ensure solvents are strictly anhydrous and degassed.

-

Reduced reactivity in subsequent steps: The compound may have partially oxidized. Confirm purity via TLC or ¹H NMR before use. The appearance of a broad peak around 10-12 ppm in the NMR spectrum could indicate the formation of the carboxylic acid.

-

Difficulty achieving full dissolution: If the compound has polymerized, it may become less soluble. Use a fresh, properly stored sample.

Summary of Key Parameters

| Parameter | Recommended Specification | Rationale & Notes |

| Inert Gas | Argon (Ar) or Nitrogen (N₂) | Argon is denser than air and provides a better protective blanket, but high-purity Nitrogen is often more economical and sufficient for most applications. [2] |

| Inert Gas Purity | ≥ 99.998% (High Purity) | Minimizes contamination from trace oxygen or moisture. Gas should be passed through an oxygen and moisture trap. [2] |

| Glovebox Atmosphere | < 1 ppm O₂ and H₂O | Provides the most rigorous protection for long-term storage and sensitive manipulations. [5] |

| Storage Temperature | 2-8 °C (Refrigerated) | Reduces the rate of potential decomposition or self-reaction pathways. |

| Light Conditions | Protect from Light (Amber vials or foil) | Prevents potential light-induced degradation or radical reactions. |

| Container Type | Borosilicate glass (e.g., Schlenk flasks, ampoules) with airtight seals (greased ground glass joints or Teflon stopcocks). | Chemically inert and allows for secure sealing under vacuum or positive pressure. |

References

-

Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Available at: [Link]

-